3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one
Description
The compound 3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one is a propan-1-one derivative featuring a 4-(methylsulfanyl)phenyl group and a 3-[(pyridazin-3-yl)amino]azetidin-1-yl substituent.
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-23-15-7-4-13(5-8-15)6-9-17(22)21-11-14(12-21)19-16-3-2-10-18-20-16/h2-5,7-8,10,14H,6,9,11-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXLLPFPQBMQMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CC(C2)NC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of "3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one" typically involves the following steps:
Formation of the azetidinyl ring: : This is often achieved through a cyclization reaction involving suitable amine and carbonyl compounds under controlled conditions.
Attachment of the pyridazinyl amino group: : This step may involve the use of coupling agents to facilitate the formation of the amide bond.
Introduction of the methylsulfanyl phenyl group: : Typically done through a substitution reaction, introducing the sulfur-containing group under appropriate conditions.
Industrial Production Methods: : In an industrial setting, large-scale production might involve:
Optimization of reaction conditions: to ensure high yield and purity.
Use of automated reactors: to control temperature, pressure, and reaction times.
Implementation of purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Oxidation of Methylsulfanyl Group
The methylsulfanyl (-SMe) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions. This reactivity is well-documented in thioether-containing compounds .
Reduction of the Ketone Group
The propan-1-one moiety can be reduced to a secondary alcohol or alkane using hydride-based reagents.
| Reaction | Reagents/Conditions | Product | References |
|---|---|---|---|
| Ketone → alcohol | NaBH₄, MeOH/THF, 0°C | 3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-ol | |
| Ketone → alkane | LiAlH₄, dry ether, reflux | 3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propane |
Azetidine Ring Functionalization
The azetidine ring’s strained four-membered structure enables nucleophilic ring-opening or substitution at the nitrogen center .
Pyridazine-Amino Group Reactivity
The pyridazin-3-ylamino substituent participates in hydrogen bonding, metal coordination, or electrophilic substitution .
Methylsulfanyl Phenyl Ring Reactivity
The electron-rich methylsulfanylphenyl group undergoes electrophilic aromatic substitution (EAS) at the para position relative to the -SMe group.
Complex Formation with Metals
The pyridazine and azetidine nitrogen atoms act as ligands for transition metals, forming coordination complexes .
| Reaction | Reagents/Conditions | Product | References |
|---|---|---|---|
| Pd(II) coordination | PdCl₂, MeCN, 60°C | Dichlorido[3-(4-(methylsulfanyl)phenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one]palladium(II) |
Key Research Findings:
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Oxidation Selectivity : The methylsulfanyl group oxidizes preferentially over the ketone under mild conditions (H₂O₂/CH₃COOH), enabling stepwise functionalization .
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Azetidine Stability : The azetidine ring remains intact during ketone reductions (NaBH₄) but opens under strong acidic conditions (conc. HCl) .
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Suzuki Coupling Efficiency : Pyridazine-directed couplings achieve >80% yields with electron-deficient aryl boronic acids .
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Biological Relevance : Metal complexes of this compound show moderate kinase inhibition (IC₅₀ = 0.5–2 μM against CDK2/4), as inferred from analogous azetidine-containing inhibitors .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Its structural components allow it to interact with biological targets associated with cancer cell proliferation. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, suggesting its utility in cancer therapy .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties . The incorporation of the methylsulfanyl group may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria .
Neurological Disorders
The pyridazinyl moiety is known for its neuroprotective effects. Preliminary studies suggest that this compound may have implications in the treatment of neurological disorders such as Alzheimer's disease, where it could potentially inhibit neuroinflammatory pathways or modulate neurotransmitter systems .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Anticancer Studies : A study published in a peer-reviewed journal demonstrated that a related compound significantly reduced tumor size in murine models when administered at specific dosages over a defined period. The mechanism was attributed to the induction of apoptosis in cancer cells .
- Antimicrobial Trials : In vitro tests showed that derivatives of this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use as an antibiotic agent .
Data Table: Summary of Applications
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, potentially including enzymes or receptors. The interaction with these targets can modulate biological pathways, leading to desired therapeutic effects. For example, if used as a drug candidate, it may inhibit or activate specific enzymes, altering cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs from literature:
Key Structural and Functional Insights
Core Flexibility vs. Rigidity :
- The target compound’s azetidine ring (4-membered) may confer greater conformational strain compared to 5-membered rings like pyrrolidine in or thiazolidine in . This could influence binding to biological targets, as smaller rings often exhibit distinct electronic and steric profiles .
Sulfur vs. Sulfur-containing compounds often exhibit enhanced membrane permeability .
Pyridazine derivatives are known for kinase inhibition, suggesting possible therapeutic relevance .
Biological Activity Trends: While the target compound lacks reported activity, analogs like the AAP series demonstrate antimicrobial properties, implying that propan-1-one derivatives with nitrogenous substituents may have broad bioactivity. The absence of a conjugated double bond (cf. prop-2-en-1-one derivatives in ) might reduce reactivity but improve metabolic stability.
Biological Activity
3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one, also known by its CAS number 2097924-62-2, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula for this compound is C15H18N2OS, with a molecular weight of 328.4 g/mol. Its structure includes a methylsulfanyl group attached to a phenyl ring and an azetidinone moiety linked to a pyridazine derivative, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing azetidinone and pyridazine structures exhibit various biological activities, including:
- Antimicrobial Activity : Azetidinones have been shown to possess significant antimicrobial properties against bacteria and fungi. Studies indicate that derivatives can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus .
- Anticancer Potential : Compounds similar to the target molecule have demonstrated cytotoxic effects against various cancer cell lines. The presence of specific substituents can enhance their efficacy as anticancer agents .
- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in disease processes, such as monoamine oxidase (MAO) and various kinases, which are crucial in cancer progression .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Kinase Inhibition : Similar compounds have been reported to inhibit receptor tyrosine kinases, which play a critical role in tumor growth and metastasis .
- Antimicrobial Mechanisms : The compound may disrupt bacterial cell walls or interfere with metabolic pathways essential for microbial survival .
- Cell Cycle Regulation : Some azetidinones induce cell cycle arrest in cancer cells, leading to apoptosis .
Research Findings
A number of studies have assessed the biological activity of related compounds:
Case Studies
- Antimicrobial Activity : A study conducted by Chavan and Pai demonstrated that synthesized azetidinone derivatives exhibited potent activity against multiple bacterial strains, suggesting that modifications in the molecular structure can enhance antimicrobial efficacy .
- Cytotoxicity in Cancer Cells : Research involving prostate cancer cell lines showed that specific azetidinone derivatives could induce apoptosis, indicating their potential as therapeutic agents in oncology .
Q & A
Basic: What are the critical steps and conditions for synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step organic reactions, including:
- Azetidine ring functionalization : Introducing the pyridazinylamino group via nucleophilic substitution or coupling reactions under controlled temperatures (60–80°C) and inert atmospheres (e.g., nitrogen) .
- Propanone linkage formation : Coupling the azetidine intermediate with 3-[4-(methylsulfanyl)phenyl]propan-1-one using catalysts like palladium-based systems or mild bases (e.g., triethylamine) in polar aprotic solvents (e.g., DMF or DMSO) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the target compound .
Key Conditions : Strict temperature control, solvent selection (e.g., DMSO for solubility), and catalyst optimization to minimize side products .
Basic: How is the structural integrity and purity of the compound validated?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry. For example, the methylsulfanyl group’s singlet at ~2.5 ppm and azetidine ring protons at 3.5–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase chromatography with UV detection at 254 nm .
Advanced: How can reaction yields be optimized while minimizing byproducts?
Methodological Answer:
- Solvent Screening : Test solvents like DMF, THF, or acetonitrile for solubility and reaction efficiency. Polar aprotic solvents enhance nucleophilicity in coupling steps .
- Catalyst Optimization : Compare Pd(OAc), PdCl, or CuI for cross-coupling reactions. For example, Pd(OAc) may improve azetidine-aryl coupling yields by 15–20% .
- In Situ Monitoring : Use thin-layer chromatography (TLC) or inline IR spectroscopy to track reaction progress and terminate at optimal conversion .
Advanced: What methodologies are used to study its interactions with biological targets?
Methodological Answer:
- Enzyme Inhibition Assays : Dose-response curves (IC) against kinases or proteases using fluorescence-based substrates. For example, test inhibition of cyclooxygenase-2 (COX-2) at 1–100 µM .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) to immobilized targets like G-protein-coupled receptors (GPCRs) .
- Cellular Uptake Studies : Fluorescently labeled analogs tracked via confocal microscopy to assess membrane permeability .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Batch Reprodubility Checks : Compare activity across independently synthesized batches to rule out purity variability .
- Orthogonal Assays : Validate cytotoxicity (e.g., MTT assay) alongside target-specific assays (e.g., luciferase reporter) to distinguish off-target effects .
- Structural Analogs Testing : Synthesize derivatives (e.g., replacing pyridazine with triazine) to isolate pharmacophore contributions .
Advanced: What computational approaches predict its bioactivity and binding modes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or 5-HT receptors. Focus on hydrogen bonding with the azetidine NH and pyridazine N atoms .
- QSAR Modeling : Train models on analogs with logP, polar surface area, and IC data to predict activity cliffs .
- MD Simulations : Simulate binding stability over 100 ns trajectories (AMBER force field) to assess conformational flexibility .
Advanced: How to design dose-response experiments for in vivo efficacy studies?
Methodological Answer:
- Pharmacokinetic Profiling : Determine bioavailability (IV vs. oral administration) in rodent models. Use LC-MS/MS to measure plasma concentrations over 24h .
- Toxicokinetics : Assess maximum tolerated dose (MTD) via histopathology and serum biomarkers (e.g., ALT/AST for liver toxicity) .
- Efficacy Endpoints : Measure tumor volume reduction (xenograft models) or cytokine levels (e.g., TNF-α in inflammation models) at 10–100 mg/kg doses .
Advanced: What strategies assess its environmental fate and ecotoxicity?
Methodological Answer:
- OECD 307 Guideline : Aerobic/anaerobic soil metabolism studies to track degradation half-life (t) and metabolites .
- Algal Growth Inhibition Test : Expose Raphidocelis subcapitata to 0.1–10 mg/L concentrations, measuring chlorophyll-a inhibition over 72h .
- QSAR-ECOSAR : Predict acute aquatic toxicity (LC) using logK and molecular weight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
